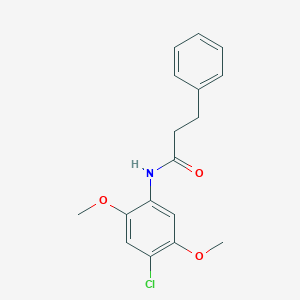
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-C-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe family of compounds. This compound is a potent hallucinogen that has gained popularity among recreational drug users. However, the focus of
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of several other compounds, including LSD and psilocybin. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide are not well studied, but it is believed to have similar effects to other hallucinogenic compounds. These effects include altered perception, mood, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has also been reported to cause vasoconstriction, which may contribute to its cardiovascular effects.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its potency. The compound is highly potent, which allows for smaller doses to be used in experiments. However, this also poses a risk for toxicity and overdose. Another limitation is the lack of research on the compound, which makes it difficult to fully understand its effects and potential risks.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in hallucinogenic effects. Additionally, more research is needed to fully understand the risks and potential toxicity of the compound.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxyphenethylamine, which is reacted with 4-chlorobenzaldehyde to form 4-chloro-2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves acylation of the amine with 3-phenylpropanoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has been used in several scientific research studies to investigate its effects on the central nervous system. One study found that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. Another study investigated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide on the activity of dopamine neurons in the brain. The results showed that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide increases the firing rate of dopamine neurons, which may contribute to its reinforcing effects.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMBSWIQZSIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

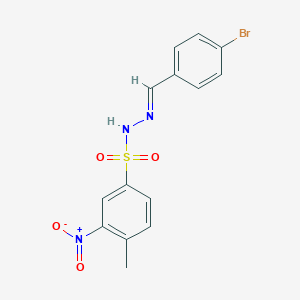
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)
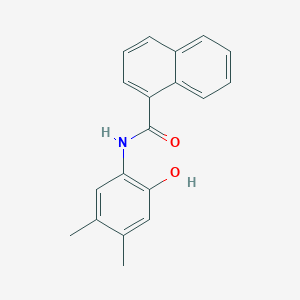
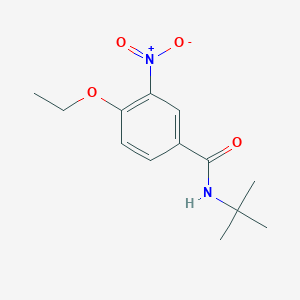
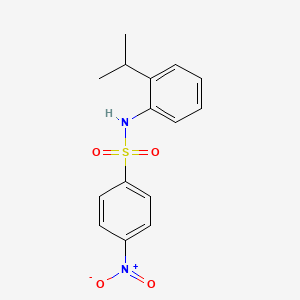
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)

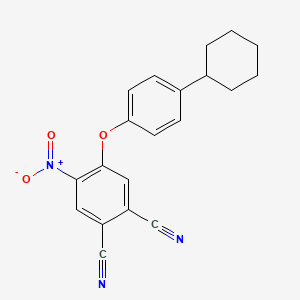
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)